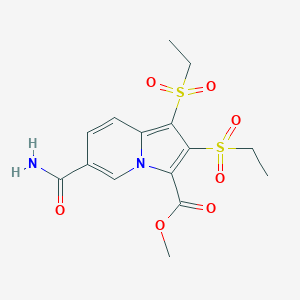![molecular formula C21H17BrN2O3S B15019797 O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B15019797.png)
O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Carbamothioylation: Formation of the carbamothioyl group.
Coupling Reactions: Connecting the bromophenyl and methoxyphenyl groups through appropriate coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-3-{[(4-HYDROXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
- N-(3-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE
- N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}TOLUAMIDE
Uniqueness
The uniqueness of N-(3-BROMOPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, or biological activity.
Properties
Molecular Formula |
C21H17BrN2O3S |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
O-[3-[(3-bromophenyl)carbamoyl]phenyl] N-(4-methoxyphenyl)carbamothioate |
InChI |
InChI=1S/C21H17BrN2O3S/c1-26-18-10-8-16(9-11-18)24-21(28)27-19-7-2-4-14(12-19)20(25)23-17-6-3-5-15(22)13-17/h2-13H,1H3,(H,23,25)(H,24,28) |
InChI Key |
SKXKSUABEUIVPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine](/img/structure/B15019725.png)
![(1E)-1-(4-hydroxy-3-methoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B15019734.png)
![2-(2,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15019735.png)
![2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B15019743.png)
![N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B15019747.png)
![methyl 4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15019755.png)
![4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15019770.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019775.png)
![(1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol](/img/structure/B15019783.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B15019786.png)
![N-[(1E)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019788.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide](/img/structure/B15019793.png)

![2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019801.png)
